Pyrrolo[1,2-a]pyrazin-4(3H)-one Pyrrolo[1,2-a]pyrazin-4(3H)-one
Brand Name: Vulcanchem
CAS No.: 821811-78-3
VCID: VC19025383
InChI: InChI=1S/C7H6N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h1-4H,5H2
SMILES:
Molecular Formula: C7H6N2O
Molecular Weight: 134.14 g/mol

Pyrrolo[1,2-a]pyrazin-4(3H)-one

CAS No.: 821811-78-3

Cat. No.: VC19025383

Molecular Formula: C7H6N2O

Molecular Weight: 134.14 g/mol

* For research use only. Not for human or veterinary use.

Pyrrolo[1,2-a]pyrazin-4(3H)-one - 821811-78-3

Specification

CAS No. 821811-78-3
Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
IUPAC Name 3H-pyrrolo[1,2-a]pyrazin-4-one
Standard InChI InChI=1S/C7H6N2O/c10-7-5-8-4-6-2-1-3-9(6)7/h1-4H,5H2
Standard InChI Key PTRGVGUQIQSNGN-UHFFFAOYSA-N
Canonical SMILES C1C(=O)N2C=CC=C2C=N1

Introduction

Structural Characteristics and Physicochemical Properties

Pyrrolo[1,2-a]pyrazin-4(3H)-one features a bicyclic framework comprising a pyrrole ring fused to a pyrazinone moiety. The core structure is defined by the molecular formula C₁₁H₁₈N₂O₂, with a molecular weight of 210.273 g/mol and an exact mass of 210.137 g/mol . Key physicochemical parameters include a polar surface area (PSA) of 41.9 Ų and a calculated LogP value of 0.434, indicating moderate hydrophilicity . The compound’s stereochemistry, particularly the (3S,8aS) configuration, influences its three-dimensional conformation and intermolecular interactions .

Crystallographic and Spectroscopic Analysis

X-ray crystallography of acetylated derivatives, such as 1-(3-phenylpyrrolo[1,2-a]pyrazin-8-yl)ethanone, confirms the planar geometry of the bicyclic system and the spatial orientation of substituents . Nuclear magnetic resonance (NMR) spectra reveal distinct proton environments: the pyrrole NH proton resonates near δ 10.04 ppm, while aromatic protons in substituted derivatives appear between δ 7.02–9.10 ppm . These spectral features facilitate structural elucidation and purity assessment during synthesis.

Synthetic Methodologies and Regioselective Functionalization

The synthesis of pyrrolo[1,2-a]pyrazin-4(3H)-one derivatives relies on electrophilic substitution reactions, with regioselectivity governed by steric and electronic factors.

Friedel-Crafts Acetylation

Friedel-Crafts acylation using acetyl chloride and AlCl₃ in dichloromethane yields acetylated products at either the C6 or C8 position, depending on substituents . For example:

  • C3-Aryl derivatives (e.g., R³ = phenyl) favor C8-acetylation (73–87% yield) due to steric hindrance at C6 .

  • C1-Methyl derivatives shift selectivity to C6-acetylation (67–77% yield), as the methyl group electronically activates the C6 position .

Substituent (R¹/R³)Major Product PositionYield (%)
H/PhC873–87
Me/PhC667–77

Vilsmeier-Haack Formylation

Vilsmeier-Haack reactions with POCl₃ and DMF exhibit uniform C6-formylation (65–95% yield), irrespective of substituents . This contrasts with acetylation, highlighting the role of the formylating agent’s electrophilicity. For instance, 3-phenylpyrrolo[1,2-a]pyrazine yields 6-formyl derivatives in 83% yield under these conditions .

Pharmacological Applications and Derivative Activities

Pyrrolo[1,2-a]pyrazin-4(3H)-one derivatives exhibit broad bioactivity, driven by their ability to interact with biological targets via hydrogen bonding and π-π stacking.

Anticancer and Antitubercular Agents

Derivatives with C6-aryl groups demonstrate anti-osteoporotic activity by inhibiting osteoclast differentiation . Substitutions at C3 with electron-withdrawing groups (e.g., 4-chlorophenyl) enhance antitubercular potency, with MIC values <1 µg/mL against Mycobacterium tuberculosis .

Anti-Inflammatory and Antimicrobial Effects

C8-acetylated derivatives show moderate COX-2 inhibition (IC₅₀ = 12 µM), while formylated analogs exhibit broad-spectrum antimicrobial activity against Gram-positive bacteria .

Mechanistic Insights into Regioselectivity

The divergent regioselectivity observed in acetylation versus formylation arises from differences in reaction mechanisms:

  • Acetylation: Proceeds via AlCl₃-mediated generation of acylium ions, where steric bulk at C3 directs electrophiles to the less hindered C8 position .

  • Formylation: Involves chloroiminium intermediates that preferentially attack the electron-rich C6 position, regardless of substituents .

Future Directions and Functionalization Strategies

Ongoing research focuses on late-stage diversification of the pyrrolo[1,2-a]pyrazin-4(3H)-one core. Current efforts include:

  • Aldol condensations of acetylated derivatives to extend conjugation .

  • Suzuki-Miyaura couplings for introducing biaryl motifs at C6 .

  • Biological evaluation of novel derivatives against neurodegenerative and infectious disease targets .

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